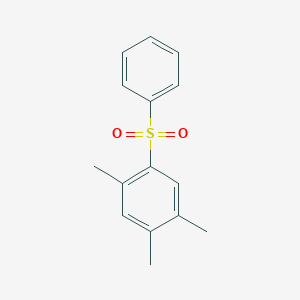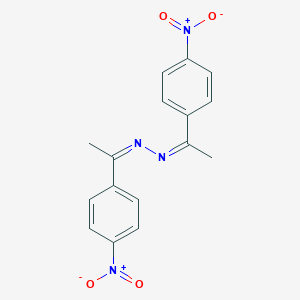![molecular formula C18H25NOS B274392 3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields, including medicine and agriculture.
Mecanismo De Acción
The exact mechanism of action of 3-{[4-(Methylthio)benzyl]amino}-1-adamantanol is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting specific enzymes and signaling pathways involved in cell growth, viral replication, and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate immune responses. In viral infections, this compound has been found to inhibit viral entry, replication, and assembly. In neurodegenerative diseases, this compound has been shown to improve mitochondrial function, reduce oxidative stress, and increase neurotrophic factor expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound also has some limitations, including its high cost, limited availability, and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for 3-{[4-(Methylthio)benzyl]amino}-1-adamantanol research. In cancer research, this compound could be further studied for its potential use in combination with other anticancer agents or as a targeted therapy for specific cancer types. In viral infections, this compound could be explored for its potential use in combination with other antiviral agents or as a prophylactic treatment. In neurodegenerative diseases, this compound could be investigated for its potential use in combination with other neuroprotective agents or as a disease-modifying therapy.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential for various scientific research applications. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been extensively studied. While this compound has some limitations, its future directions in research are promising, and it could have significant implications in the fields of medicine and agriculture.
Métodos De Síntesis
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol can be synthesized using a multi-step process that involves the reaction of 1-adamantylamine with 4-(methylthio)benzaldehyde, followed by reduction and deprotection steps. The synthesis process has been optimized to increase the yield and purity of this compound.
Aplicaciones Científicas De Investigación
3-{[4-(Methylthio)benzyl]amino}-1-adamantanol has been studied extensively for its potential use in the treatment of cancer, viral infections, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. In viral infections, this compound has been found to inhibit the replication of hepatitis B and C viruses. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
Fórmula molecular |
C18H25NOS |
|---|---|
Peso molecular |
303.5 g/mol |
Nombre IUPAC |
3-[(4-methylsulfanylphenyl)methylamino]adamantan-1-ol |
InChI |
InChI=1S/C18H25NOS/c1-21-16-4-2-13(3-5-16)11-19-17-7-14-6-15(8-17)10-18(20,9-14)12-17/h2-5,14-15,19-20H,6-12H2,1H3 |
Clave InChI |
RPTOKXUCCSHRLQ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)(C3)O |
SMILES canónico |
CSC1=CC=C(C=C1)CNC23CC4CC(C2)CC(C4)(C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)


![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)


![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)


![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)